molecular formula C7H8BFO2S B1440633 4-Fluoro-2-(methylthio)phenylboronic acid CAS No. 861931-38-6

4-Fluoro-2-(methylthio)phenylboronic acid

Cat. No. B1440633
CAS RN: 861931-38-6
M. Wt: 186.02 g/mol
InChI Key: BAPCTRHEOVOYPW-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylthio)phenylboronic acid is a chemical compound with the empirical formula C7H8BFO2S . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CSC1=CC(F)=CC=C1B(O)O . The molecular weight of this compound is 186.01 .


Chemical Reactions Analysis

This compound can be involved in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides .

Scientific Research Applications

Organic Synthesis Applications

4-Fluoro-2-(methylthio)phenylboronic acid and its derivatives serve as critical intermediates in the synthesis of various organic compounds. For example, it has been used in the synthesis of 4-((2-Halogeno-5-pyridyl)dimethylsilyl)phenylboronic Acids, showcasing its utility in creating silicon-containing drugs (Troegel et al., 2009). Such compounds have been characterized by their structural properties and demonstrated potential as building blocks for drug development, emphasizing the versatility of fluoro-phenylboronic acids in medicinal chemistry.

Materials Science and Sensor Development

In materials science, fluoro-containing phenylboronic acids have been incorporated into polymers for specific applications, such as glucose sensing. A study by Bao et al. (2021) synthesized a monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA), for enzyme-free glucose sensing at physiological conditions (Bao et al., 2021). This application highlights the role of fluoro-phenylboronic acids in developing novel materials for biosensing and diagnostics.

Analytical and Diagnostic Applications

The unique properties of fluoro-phenylboronic acids, including this compound, have been leveraged in developing analytical tools for detecting biological molecules. For instance, studies on the structural-functional relationships of phenyl boronic acid-grafted materials have explored their use in saccharide recognition and photodynamic therapy, demonstrating their potential in biomedical imaging and treatment (Mu et al., 2012).

Antiproliferative and Proapoptotic Potential

Research has also explored the antiproliferative and proapoptotic potential of simple phenylboronic acid derivatives, including those with fluoro substituents, in experimental oncology. These compounds have shown promising activity against various cancer cell lines, indicating their potential as anticancer agents (Psurski et al., 2018).

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(methylthio)phenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are widely employed for the formation of carbon-carbon bonds . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic molecules. The boronic acid group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug discovery .

Cellular Effects

This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular energy production and overall cell function. Additionally, this compound has been observed to affect the expression of certain genes, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules, such as enzymes and proteins . This interaction can result in the inhibition or activation of enzyme activity, depending on the specific target and the nature of the interaction. Additionally, this compound can modulate gene expression by binding to regulatory elements in the genome, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial factors that influence its effectiveness in biochemical experiments. Over time, this compound may undergo degradation, leading to a decrease in its activity and potency . Studies have shown that the long-term effects of this compound on cellular function can vary depending on the experimental conditions and the duration of exposure . In vitro and in vivo studies have provided insights into the temporal changes in the effects of this compound, highlighting the importance of optimizing experimental protocols to maintain its stability and efficacy .

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine its safety and efficacy at different dosages. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological responses . Excessive dosages can result in toxic or adverse effects, highlighting the need for careful dosage optimization in preclinical studies . Threshold effects have also been observed, indicating that there is a minimum effective dose required to achieve the desired biological outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The boronic acid group in this compound can participate in reactions with metabolic intermediates, influencing the overall metabolic network within cells . Additionally, this compound can modulate the activity of key enzymes involved in metabolic pathways, leading to changes in the production and utilization of cellular metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity . This compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution within cells . The localization and accumulation of this compound in different cellular compartments can influence its activity and function, affecting the overall cellular response to this compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function within cells . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound in subcellular structures can influence its interactions with biomolecules and its overall biological effects .

properties

IUPAC Name

(4-fluoro-2-methylsulfanylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPCTRHEOVOYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)F)SC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681733
Record name [4-Fluoro-2-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861931-38-6
Record name B-[4-Fluoro-2-(methylthio)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861931-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-Fluoro-2-(methylsulfanyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 1-bromo-4-fluoro-2-methylsulfanyl-benzene (22 g, 99.6 mmol) in dry THF (500 mL) and cool to −78° C. under nitrogen. Add butyl lithium (2.5M in hexanes, 48 mL, 120 mmol) slowly and stir for 10 minutes after complete addition. Add trimethyl borate (22 mL, 200 mmol) and warm to room temperature. Pour into 0.1 M NaOH and extract with ether. Acidify the aqueous layer to pH 2 with concentrated HCl. Extract with ether, rry the organic layer with sodium sulfate, filter and concentrate in vacuo to yield 15.4 g (83%) of the title compound.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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